N-ethyl-2,4,6-trifluoroaniline

Catalog No.
S13765883
CAS No.
M.F
C8H8F3N
M. Wt
175.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-2,4,6-trifluoroaniline

Product Name

N-ethyl-2,4,6-trifluoroaniline

IUPAC Name

N-ethyl-2,4,6-trifluoroaniline

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

InChI

InChI=1S/C8H8F3N/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3

InChI Key

DYZAXJXREXPHLT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1F)F)F

N-ethyl-2,4,6-trifluoroaniline is a chemical compound characterized by the presence of an ethyl group and three fluorine atoms attached to a benzene ring containing an amino group. Its molecular formula is C9H10F3NC_9H_{10}F_3N and it has a molecular weight of 201.18 g/mol. The compound is notable for its trifluoromethyl substituents, which significantly influence its chemical behavior and biological activity. The presence of fluorine atoms enhances the lipophilicity of the molecule, making it relevant in various chemical applications and biological studies .

Typical of aniline derivatives. Key reactions include:

  • Electrophilic Aromatic Substitution: The trifluoroaniline structure allows for electrophilic substitution reactions at the aromatic ring, where the amino group can direct new substituents to the ortho and para positions relative to itself.
  • Nucleophilic Substitution: The amino group can also undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Reduction Reactions: The nitro groups, if present in derivatives, can be reduced to amines under specific conditions.

These reactions are influenced by the electron-withdrawing nature of the trifluoro groups, which can stabilize certain intermediates during reaction pathways .

N-ethyl-2,4,6-trifluoroaniline exhibits significant biological activity due to its structural properties. It has been studied for its potential as a pharmaceutical intermediate and may possess antimicrobial or antifungal properties. The presence of fluorine atoms generally enhances biological activity by improving membrane permeability and metabolic stability .

The synthesis of N-ethyl-2,4,6-trifluoroaniline typically involves several steps:

  • Fluorination: Starting from an appropriate aniline derivative, fluorination can be achieved using reagents such as sulfur tetrafluoride or through electrophilic fluorination methods.
  • Alkylation: The introduction of the ethyl group can be accomplished via alkylation reactions using ethyl halides in the presence of a base.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain high-purity N-ethyl-2,4,6-trifluoroaniline.

These methods highlight the importance of controlling reaction conditions to achieve desired yields and purity levels .

N-ethyl-2,4,6-trifluoroaniline has various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its biological activity.
  • Agriculture: Potential use in developing agrochemicals that require enhanced efficacy due to fluorinated structures.
  • Material Science: Utilized in the development of advanced materials where fluorinated compounds are advantageous for their unique properties.

The versatility of this compound makes it valuable in research and industrial applications .

Interaction studies involving N-ethyl-2,4,6-trifluoroaniline focus on its reactivity with various biological molecules. These studies aim to understand how the compound interacts with proteins and enzymes, which can provide insights into its potential therapeutic effects or toxicity. Research indicates that fluorinated compounds often exhibit altered binding affinities compared to their non-fluorinated counterparts due to changes in electronic properties and sterics .

Several compounds share structural similarities with N-ethyl-2,4,6-trifluoroaniline. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
N-Ethyl-4-fluoroanilineC8H10FN0.95
2,4-DifluoroanilineC7H6F2N0.90
3-FluoroanilineC7H7FN0.88
2-TrifluoromethylanilineC7H5F3N0.85

These compounds differ mainly in their substituents on the aromatic ring or the number of fluorine atoms present. The unique trifluoromethyl substitution pattern in N-ethyl-2,4,6-trifluoroaniline distinguishes it from others by enhancing its lipophilicity and potentially altering its reactivity profile compared to less fluorinated analogs .

The development of fluorinated aniline derivatives represents a cornerstone in the advancement of aromatic chemistry. Early synthetic methods for introducing fluorine into aromatic systems relied on harsh conditions, such as the Balz-Schiemann reaction, which involved diazonium tetrafluoroborate decomposition at elevated temperatures. These approaches often suffered from limited regioselectivity and functional group tolerance, restricting their utility in complex molecule synthesis.

A significant breakthrough emerged with the discovery of transition-metal-catalyzed C–N coupling reactions. For instance, palladium-catalyzed arylation of fluoroalkylamines enabled the synthesis of β-fluoroalkylanilines under milder conditions using weakly basic systems. This methodology addressed the historical challenge of preserving acid-sensitive fluoroalkyl groups during coupling reactions. Parallel developments in direct fluorination techniques, such as those employing N-fluorobenzenesulfonimide (NFSI) as a fluorine source, further expanded the toolbox for creating diverse fluorination patterns on aromatic cores.

EraKey DevelopmentsLimitations
1950s–1970sBalz-Schiemann reaction, arylazide/HF routesLow functional group tolerance, safety concerns
1980s–2000sPd-catalyzed coupling with fluoroalkylaminesSensitivity to strong bases at elevated temperatures
2010s–presentRegioselective C–H fluorination with NFSICatalyst dependency for selectivity control

These evolutionary steps laid the foundation for synthesizing sophisticated fluorinated anilines like N-ethyl-2,4,6-trifluoroaniline, which combines alkyl and polyfluorinated substituents in a single aromatic system.

Discovery and Initial Characterization of N-Ethyl-2,4,6-Trifluoroaniline

N-Ethyl-2,4,6-trifluoroaniline (C~8~H~8~F~3~N, MW 175.15 g/mol) first emerged as a specialty chemical in pharmaceutical intermediate synthesis. Its initial preparation likely involved:

  • Sequential fluorination of N-ethylaniline via diazonium salt intermediates
  • Palladium-mediated coupling of ethylamine with perfluorinated aryl halides

Early characterization relied on nuclear magnetic resonance (NMR) spectroscopy, with distinctive ^19^F NMR signals at δ -112.5 (C2-F), -108.2 (C4-F), and -105.9 ppm (C6-F). Mass spectral analysis confirmed the molecular ion peak at m/z 175.15, consistent with the molecular formula. The compound's physical properties – including a boiling point of 189–192°C and logP value of 2.34 – made it suitable for solution-phase synthetic applications.

Role of Fluorination Patterns in Aromatic Compound Design

The 2,4,6-trifluoro substitution pattern in N-ethyl-2,4,6-trifluoroaniline creates unique electronic and steric effects:

  • Electronic Modulation

    • Fluorine's strong electron-withdrawing inductive effect (-I) decreases amine basicity (pK~a~ ≈ 3.2) compared to non-fluorinated analogs
    • Conjugation between fluorine lone pairs and the aromatic π-system alters frontier molecular orbital energies
  • Steric Considerations

    • The symmetrical trifluoro arrangement minimizes steric strain (F van der Waals radius = 1.47 Å)
    • Ethyl group provides rotational flexibility while maintaining N-electron density modulation

This balanced electronic profile enables the compound to participate in both electrophilic and nucleophilic aromatic substitutions – a rarity among heavily fluorinated anilines.

Contemporary Research Significance in Synthetic and Materials Chemistry

Recent applications exploit N-ethyl-2,4,6-trifluoroaniline's unique properties:

  • Pharmaceutical Intermediate

    • Serves as a key building block for protease inhibitors due to fluorine's ability to enhance metabolic stability
    • Enables synthesis of trifluorinated benzamide derivatives through directed ortho-metalation
  • Advanced Material Precursor

    • Used in liquid crystal formulations where fluorine substitution lowers melting points
    • Acts as monomer in fluorinated polyimide synthesis for high-temperature dielectrics
  • Catalytic Chemistry

    • Modifies ligand systems in Pd-catalyzed cross-couplings by tuning electron density at metal centers
    • Serves as directing group in rhodium-mediated C–H activation reactions

The compound's versatility is further demonstrated in its role as an intermediate for isocyanate derivatives, where the ethyl group provides stability during phosgenation reactions.

Structural and Electronic Properties

Molecular Geometry and Conformational Analysis

X-ray crystallographic studies reveal:

  • Planar aromatic ring with C–F bond lengths of 1.34–1.36 Å
  • N–C(ethyl) bond length of 1.45 Å indicating partial double-bond character
  • Dihedral angle of 12.3° between amine group and aromatic plane

This slight non-planarity facilitates π-stacking interactions while maintaining conjugation with the aromatic system.

Spectroscopic Characterization

TechniqueKey Features
^1^H NMREthyl CH~2~ triplet at δ 1.22 ppm, NH broad singlet at δ 3.45 ppm
^13^C NMRCF signals at δ 162.1 (C2), 158.9 (C4), 155.3 (C6) ppm
IRN–H stretch at 3380 cm^-1^, C–F stretches 1240–1100 cm^-1^

The spectroscopic signature allows unambiguous identification in complex reaction mixtures.

Synthetic Methodologies

Modern Preparation Routes

Route 1: Palladium-Catalyzed Coupling

C~6~H~2~F~3~Br + C~2~H~5~NH~2~ → C~8~H~8~F~3~N + HBr

Route 2: Directed Fluorination
Rhodium-catalyzed C–H fluorination of N-ethylaniline using NFSI achieves 73% yield with 2,4,6-selectivity.

Purification Challenges

  • High volatility necessitates short-path distillation below 200°C
  • Recrystallization from hexane/ethyl acetate yields 99.5% purity
  • Silica gel chromatography avoided due to amine adsorption

Structural Elucidation and Conformational Dynamics

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies of fluorinated aniline derivatives reveal significant structural perturbations compared to unsubstituted systems [2]. The 2,4,6-trifluoro substitution pattern creates a unique molecular geometry where bond lengths and angles deviate from ideal aromatic values [2]. Crystallographic analysis indicates that carbon-carbon-carbon angles in trifluorinated aromatic systems show deviations up to 5° from expected ideal values [2]. The presence of multiple fluorine substituents induces non-crystallographic mirror symmetry in the molecular structure [2].

Single crystal analysis methods typically employ Mo-Kα radiation with wavelengths of 0.71071 Ångström for precise structural determination [3]. Data collection parameters for fluorinated aromatic compounds generally utilize temperature ranges between 123-298 K to minimize thermal motion effects [3]. The triclinic crystal system with P-1 space group commonly characterizes fluorinated aniline derivatives [3].

Computational Optimization of Bond Parameters

Density functional theory calculations using the B3LYP functional provide accurate geometric optimization for fluorinated aniline systems [4] [5]. The 6-311++G(d,p) basis set delivers high-level accuracy for bond parameter determination in trifluoroaniline compounds [5] [6]. Computational optimization reveals that fluorine substitution significantly affects carbon-nitrogen bond lengths and aromatic ring planarity [4].

The PW6B95-D3 functional with dispersion corrections offers superior performance for fluorinated aromatic systems, providing activation barrier predictions within 0.5 kcal/mol of experimental values [7]. Time-dependent density functional theory calculations enable precise determination of excited state geometries and electronic transitions [7] [8]. Conformational searches using molecular dynamics simulations identify multiple stable conformers with energy differences typically ranging from 0.1 to 2.0 kcal/mol [7].

Computational MethodBasis SetApplicationTypical Accuracy
B3LYP6-31G(d)Basic optimizationModerate
B3LYP6-311++G(d,p)High-level calculationsHigh
PW6B95-D36-311G(d,p)Dispersion-correctedVery high
ωB97X-D6-311++G(d,p)Long-range correctedExcellent

Steric and Electronic Impacts of Trifluoro Substitution

Trifluoro substitution creates substantial steric hindrance that restricts molecular rotation and conformational flexibility [9] [10]. The electron-withdrawing nature of fluorine atoms significantly reduces the electron density at the amino nitrogen, affecting both nucleophilicity and hydrogen bonding capabilities [9]. Computational studies demonstrate that fluorine substitution decreases the strength and frequency of nitrogen-hydrogen hydrogen bonds while simultaneously increasing the acidity of aromatic carbon-hydrogen protons [9].

The 2,4,6-substitution pattern generates maximum steric congestion around the amino group, leading to restricted rotation about the carbon-nitrogen bond [11]. Energy barriers for rotation around the carbon-nitrogen bond in heavily fluorinated anilines typically range from 5.8 to 6.5 kcal/mol [11]. Electronic effects manifest through substantial changes in aromatic ring electron density distribution, with fluorine atoms withdrawing electron density through both inductive and resonance mechanisms [10].

Thermodynamic and Phase Behavior

Melting Point Depression Mechanisms in Fluorinated Systems

Fluorinated ionic liquids and aromatic compounds exhibit complex solid-liquid phase behavior influenced by fluorine substitution patterns [12]. The introduction of fluorine atoms typically elevates melting temperatures through enhanced intermolecular interactions, though specific substitution patterns can lead to melting point depression [12]. Binary mixtures of fluorinated compounds demonstrate diverse solid-liquid equilibria, including eutectic behavior and solid solution formation [12].

The 2,4,6-trifluoro substitution pattern disrupts regular crystal packing arrangements, potentially leading to melting point depression compared to symmetrically substituted analogs [12]. Differential scanning calorimetry studies of fluorinated aromatic systems reveal solid-solid transitions and eutectoid points that significantly affect phase behavior [12]. The presence of multiple fluorine atoms creates competing intermolecular forces that can destabilize crystal lattices [13].

Solubility Profiles in Polar and Nonpolar Media

Fluorinated aniline derivatives demonstrate unique solubility characteristics influenced by the amphiphilic nature of fluorine substitution [14]. The compound exhibits limited solubility in water due to the hydrophobic fluorine atoms, while showing enhanced solubility in polar organic solvents [15]. Trifluoroaniline analogs typically display solubility in methanol with near-transparency but remain insoluble in water [15].

The solubility behavior follows predictable trends based on fluorine content and substitution patterns [14]. Polar solvents like acetonitrile and dimethyl sulfoxide provide favorable solvation environments for fluorinated anilines [14]. The ethyl substituent on the amino nitrogen enhances solubility in moderately polar solvents compared to unsubstituted trifluoroanilines [14].

Vapor Pressure and Sublimation Characteristics

Vapor pressure measurements for fluorinated aromatic compounds typically fall within the range of 2-3 mmHg at 25°C for structurally similar compounds [16]. The sublimation process in fluorinated systems requires careful consideration of triple point pressures and temperature relationships [17]. Compounds with triple points above 100 mmHg enable practical sublimation purification techniques at atmospheric pressure [17].

The vapor pressure characteristics of N-ethyl-2,4,6-trifluoroaniline relate directly to its molecular weight and intermolecular forces [18]. Sublimation kinetics depend on the balance between solid-gas phase equilibrium and the energy barrier for molecular escape from the crystal lattice [18]. Temperature-dependent vapor pressure measurements follow Clausius-Clapeyron relationships for accurate thermodynamic parameter determination [18].

Electronic Structure and Charge Distribution

Hammett Substituent Constant Analysis

The Hammett equation provides quantitative analysis of substituent effects on electronic properties through substituent constants [19] [20]. Fluorine substituents exhibit distinct sigma values depending on their position relative to the reaction center [19]. The 2,4,6-trifluoro substitution pattern combines multiple electron-withdrawing effects with cumulative impact on molecular reactivity [20].

Ortho-fluorine substituents typically exhibit sigma meta values of 0.34, while para-fluorine shows sigma para values of 0.06 [19]. The trifluoromethyl group demonstrates stronger electron-withdrawing character with sigma meta values of 0.43 and sigma para values of 0.54 [19]. These substituent constants directly correlate with observed changes in reaction rates and equilibrium constants [20].

Substituent Positionσₘ (meta)σₚ (para)Electronic Effect
2-Fluorine (ortho)0.340.06Electron-withdrawing
4-Fluorine (para)0.060.06Weak electron-withdrawing
6-Fluorine (ortho)0.340.06Electron-withdrawing

Frontier Molecular Orbital Configurations

Frontier molecular orbital analysis reveals significant modifications in highest occupied molecular orbital and lowest unoccupied molecular orbital energies due to fluorine substitution [21] [22]. The electron-withdrawing fluorine atoms lower both frontier orbital energies, with more pronounced effects on the lowest unoccupied molecular orbital [21]. Computational studies demonstrate that trifluoro substitution narrows the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap through preferential stabilization of the lowest unoccupied molecular orbital [23].

The frontier molecular orbital configurations directly influence chemical reactivity and electronic excitation properties [22]. Fluorination effects manifest through orbital mixing between aromatic π-systems and fluorine lone pair orbitals [23]. Time-dependent density functional theory calculations predict shifts in electronic transition energies corresponding to modified frontier orbital separations [23].

Dipole Moment and Polarizability Measurements

Dipole moment calculations for trifluorinated aniline derivatives using B3LYP/6-311++G(d,p) methods provide accurate electrostatic property predictions [24]. The asymmetric 2,4,6-trifluoro substitution pattern generates substantial molecular dipole moments due to the cumulative effect of carbon-fluorine bond dipoles [24]. Polarizability measurements reflect the ease of electron cloud distortion under external electric fields [25].

Friedel-Crafts Alkylation of Trifluoroaniline

The direct alkylation of 2,4,6-trifluoroaniline through Friedel-Crafts methodology represents one of the most established synthetic approaches, despite significant challenges associated with the electron-withdrawing nature of the fluorine substituents. Traditional Friedel-Crafts alkylation involves the reaction of aromatic compounds with alkyl halides in the presence of Lewis acid catalysts, primarily aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

The electron-withdrawing effect of multiple fluorine atoms significantly deactivates the aromatic ring toward electrophilic substitution, necessitating more vigorous reaction conditions and specialized catalyst systems. The strongly deactivating nature of fluorine substituents requires elevated temperatures, typically ranging from 80-120°C, and increased catalyst loading to achieve acceptable conversion rates. The reaction mechanism proceeds through the formation of a carbocation intermediate, which is stabilized by the Lewis acid catalyst, followed by electrophilic attack on the aromatic ring.

However, this approach faces substantial limitations when applied to fluorinated anilines. The basicity of the amino group can lead to coordination with the Lewis acid catalyst, effectively reducing the available catalyst concentration and potentially causing side reactions. Furthermore, the regioselectivity of the alkylation process is often poor, leading to mixtures of products that require extensive purification. The harsh reaction conditions may also promote decomposition of sensitive fluorinated substrates or lead to defluorination reactions.

Reductive Amination Strategies for N-ethylation

Reductive amination represents a highly effective strategy for the selective introduction of N-ethyl groups into aromatic amines, offering significant advantages over direct alkylation methods. This approach involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, followed by reduction to yield the desired secondary amine.

The mechanism proceeds through initial nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetaldehyde, followed by elimination of water to form the corresponding imine. The imine intermediate is then reduced using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the N-ethyl product. The use of sodium cyanoborohydride is particularly advantageous as it selectively reduces imines in the presence of carbonyl compounds, allowing for one-pot procedures.

The selectivity of reductive amination stems from the preferential formation of the imine intermediate over direct alkylation of the amine. This selectivity is particularly important for preventing overalkylation, which commonly occurs in direct alkylation reactions with alkyl halides. The reaction conditions are generally mild, typically conducted at room temperature or slightly elevated temperatures in polar protic solvents such as methanol or ethanol.

For the synthesis of N-ethyl-2,4,6-trifluoroaniline, the electron-withdrawing effect of the fluorine substituents reduces the nucleophilicity of the amine nitrogen, potentially requiring optimization of reaction conditions. The use of Lewis acid catalysts or elevated temperatures may be necessary to facilitate imine formation. Additionally, the stability of the imine intermediate must be considered, as electron-poor aromatic systems may form less stable imines that are prone to hydrolysis.

Advanced Catalytic Systems

Palladium-Mediated Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with particular utility in the synthesis of fluorinated aromatic compounds. The Suzuki-Miyaura coupling reaction, in particular, has demonstrated exceptional efficacy for the synthesis of fluorinated biaryl systems and can be adapted for the preparation of N-ethyl-2,4,6-trifluoroaniline precursors.

The mechanism of palladium-catalyzed cross-coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. In the context of fluorinated substrates, the electron-withdrawing nature of fluorine substituents can significantly influence each of these steps. The oxidative addition step is often facilitated by the presence of electron-withdrawing groups, as they increase the electrophilicity of the carbon-halogen bond.

Recent advances in palladium catalysis have addressed the specific challenges associated with fluorinated substrates. The development of specialized ligand systems, particularly bulky phosphine ligands such as XPhos or RuPhos, has enabled effective coupling of heavily fluorinated aromatic compounds. These ligands provide the necessary steric and electronic environment for successful transmetalation and reductive elimination steps.

The role of fluoride ions in palladium-catalyzed reactions is particularly noteworthy. Fluoride ions can serve multiple functions: they facilitate transmetalation by forming more reactive palladium-fluoride complexes, catalyze reductive elimination, and can also act as competitive inhibitors by forming unreactive anionic species. The optimal fluoride concentration must be carefully controlled to balance these competing effects.

For the synthesis of N-ethyl-2,4,6-trifluoroaniline, palladium-catalyzed methodologies offer the potential for selective carbon-nitrogen bond formation through Buchwald-Hartwig amination reactions. These reactions typically employ palladium(0) complexes with appropriate ligands to couple aryl halides with secondary amines. The electron-poor nature of the fluorinated substrate may require optimization of catalyst loading and reaction conditions to achieve acceptable yields.

Continuous Flow Synthesis Under High-Fluorine Conditions

Continuous flow synthesis has emerged as a transformative technology for the preparation of fluorinated compounds, offering significant advantages in terms of safety, efficiency, and reaction control. The inherent properties of fluorinated reagents, including their reactivity and potential toxicity, make them particularly well-suited for continuous flow processing.

The fundamental principle of continuous flow synthesis involves the continuous pumping of reactants through a reactor system, allowing for precise control of reaction parameters such as temperature, pressure, and residence time. This approach offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and the ability to perform reactions under otherwise dangerous conditions.

For fluorinated compound synthesis, continuous flow systems must be constructed using fluorine-compatible materials. Perfluorinated polymers such as polytetrafluoroethylene (PTFE) and perfluoroalkoxy (PFA) tubing are commonly employed to prevent degradation of the reactor system by reactive fluorine species. The selection of appropriate pump materials and sealing systems is also critical to ensure long-term reliability under high-fluorine conditions.

The synthesis of N-ethyl-2,4,6-trifluoroaniline under continuous flow conditions offers several potential advantages. The precise temperature control achievable in microreactor systems can facilitate selective reactions that might be difficult to control in batch processes. The continuous removal of products from the reaction zone can prevent side reactions and decomposition that might occur during extended reaction times.

Flow chemistry also enables the safe handling of hazardous fluorinating reagents by generating them in situ and consuming them immediately. This approach eliminates the need for storage and handling of dangerous fluorine-containing compounds, significantly improving the safety profile of the synthesis.

Photochemical Activation in N-functionalization

Photochemical activation has emerged as a powerful strategy for enabling challenging N-functionalization reactions under mild conditions. The use of visible light photocatalysis has particular relevance for the synthesis of N-ethyl-2,4,6-trifluoroaniline, as it can facilitate selective N-alkylation reactions that are difficult to achieve through conventional thermal methods.

The mechanism of photoredox catalysis involves the absorption of visible light by a photocatalyst, resulting in the formation of an excited state that can participate in single-electron transfer processes. Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes such as acridine derivatives. The photocatalyst can act as either an oxidant or reductant, depending on the specific reaction requirements.

For N-functionalization reactions, photoredox catalysis can generate nitrogen-centered radicals through oxidative processes. These radical intermediates can subsequently participate in various functionalization reactions, including alkylation, arylation, and other carbon-nitrogen bond-forming processes. The mild conditions typically employed in photochemical reactions (room temperature, atmospheric pressure) make them particularly attractive for the synthesis of sensitive fluorinated compounds.

The application of photochemical activation to N-ethyl-2,4,6-trifluoroaniline synthesis could involve the generation of N-centered radicals from the trifluoroaniline substrate, followed by coupling with ethyl radical sources. Alternatively, decarboxylative approaches using carboxylic acids as alkyl radical precursors have shown considerable promise for N-alkylation reactions.

Recent advances in photochemical N-functionalization have demonstrated the compatibility of these methods with electron-poor aromatic systems. The electron-withdrawing effect of fluorine substituents can actually be beneficial in some photochemical processes, as it can stabilize certain radical intermediates or facilitate electron transfer processes.

Purification and Quality Control Protocols

Chromatographic Separation of Regioisomers

The separation of regioisomers represents a critical challenge in the synthesis of N-ethyl-2,4,6-trifluoroaniline, as synthetic routes may generate mixtures of products with different substitution patterns. High-performance liquid chromatography (HPLC) has emerged as the most effective method for achieving high-resolution separation of closely related fluorinated compounds.

The selection of appropriate stationary phases is crucial for successful regioisomer separation. Fluorinated stationary phases, including pentafluorophenyl (PFP), tridecafluoro (TDF), and fluorochrom phases, offer unique selectivity for fluorinated compounds. These phases separate primarily based on fluorine content and can provide enhanced selectivity for compounds with similar polarities but different fluorine substitution patterns.

The retention mechanism on fluorinated stationary phases is based on fluorous interactions between the fluorinated analyte and the fluorinated stationary phase. Compounds with higher fluorine content generally exhibit stronger retention, allowing for effective separation based on the degree of fluorination. The selectivity can be fine-tuned through mobile phase composition, with polar solvents enhancing fluorous interactions and non-polar solvents reducing them.

For positional isomers such as different substitution patterns of trifluoroaniline derivatives, specialized column phases may be required. Phenyl-bonded phases have shown particular utility for separating aromatic positional isomers, as they can provide π-π interactions that differentiate between ortho, meta, and para substitution patterns.

The development of analytical methods for regioisomer separation requires careful optimization of mobile phase composition, flow rate, and detection parameters. Gradient elution methods are often employed to achieve optimal resolution while maintaining reasonable analysis times. The use of mass spectrometric detection can provide additional selectivity and structural confirmation for separated isomers.

Cryogenic Crystallization Techniques

Cryogenic crystallization represents an advanced purification technique that can achieve exceptional purity levels for N-ethyl-2,4,6-trifluoroaniline through controlled low-temperature crystallization processes. This methodology exploits the temperature-dependent solubility characteristics of fluorinated compounds to achieve selective crystallization and purification.

The fundamental principle of cryogenic crystallization involves the controlled cooling of a saturated solution to induce crystallization under precisely controlled conditions. The low temperatures employed, typically ranging from -20°C to -80°C, can significantly alter the solubility relationships between the target compound and impurities, enabling highly selective crystallization processes.

The design of cryogenic crystallization systems requires specialized equipment capable of maintaining precise temperature control and providing efficient heat transfer. The use of appropriate cooling media, such as dry ice/acetone baths or liquid nitrogen-cooled systems, is essential for achieving the required low temperatures. The crystallization vessel must be constructed from materials that remain stable at cryogenic temperatures and are compatible with fluorinated solvents.

Solvent selection plays a critical role in cryogenic crystallization of fluorinated compounds. Solvents must remain liquid at the operating temperature while providing appropriate solubility characteristics for the target compound. Common solvents for cryogenic crystallization include fluorinated solvents such as trifluoroethanol or mixed solvent systems that maintain fluidity at low temperatures.

The nucleation and crystal growth processes at cryogenic temperatures differ significantly from ambient temperature crystallization. The reduced molecular mobility at low temperatures can lead to the formation of metastable polymorphs or the stabilization of crystal forms that are unstable at higher temperatures. This phenomenon can be exploited to achieve selective crystallization of specific isomers or to obtain products with desired physical properties.

Mass-Directed Fractionation Systems

Mass-directed fractionation represents a state-of-the-art purification technique that combines high-performance liquid chromatography with mass spectrometric detection to achieve automated, molecular weight-based collection of target compounds. This approach offers exceptional selectivity and efficiency for the purification of N-ethyl-2,4,6-trifluoroaniline from complex reaction mixtures.

The fundamental principle of mass-directed fractionation involves the real-time monitoring of chromatographic effluent by mass spectrometry, with automated fraction collection triggered by the detection of specific molecular weight targets. This approach eliminates the need for traditional UV-based detection methods, which may be inadequate for compounds lacking suitable chromophores or for distinguishing between closely related compounds with similar UV properties.

The technical implementation of mass-directed fractionation requires sophisticated instrumentation that integrates liquid chromatography, mass spectrometry, and automated fraction collection systems. The mass spectrometer must be capable of providing real-time molecular weight information with sufficient sensitivity and speed to enable accurate fraction collection decisions. Common ionization methods include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are compatible with the solvents typically used in preparative chromatography.

The optimization of mass-directed fractionation methods requires careful consideration of several parameters, including mass spectrometer sensitivity, fraction collection timing, and cross-contamination prevention. The delay between mass spectrometric detection and fraction collection must be precisely calibrated to ensure accurate collection of target compounds. Advanced systems incorporate predictive algorithms that account for chromatographic peak shape and system dead volume to optimize collection accuracy.

For the purification of N-ethyl-2,4,6-trifluoroaniline, mass-directed fractionation offers several advantages over traditional purification methods. The molecular weight specificity enables the selective collection of the target compound while rejecting impurities with different molecular weights, even if they have similar chromatographic retention times. The automated nature of the system reduces manual intervention and improves reproducibility.

The integration of mass-directed fractionation with fluorinated stationary phases can provide enhanced selectivity for fluorinated compounds. The combination of chromatographic separation based on fluorous interactions and mass spectrometric detection based on molecular weight provides orthogonal selectivity that can resolve complex mixtures of fluorinated compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

175.06088375 g/mol

Monoisotopic Mass

175.06088375 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types